molecular formula C12H12O4 B11776496 3-Ethoxy-5-methylbenzofuran-2-carboxylicacid

3-Ethoxy-5-methylbenzofuran-2-carboxylicacid

Cat. No.: B11776496
M. Wt: 220.22 g/mol
InChI Key: XDMGVDJYVOPASA-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methylbenzofuran-2-carboxylic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are widely distributed in nature and have significant potential in medicinal chemistry.

Preparation Methods

The synthesis of 3-Ethoxy-5-methylbenzofuran-2-carboxylic acid involves several steps. One common method includes the reaction of 5-methylbenzofuran-2-carboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Ethoxy-5-methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Ethoxy-5-methylbenzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.

    Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, benzofuran derivatives have been shown to inhibit viral replication by targeting viral enzymes . The exact molecular pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

3-Ethoxy-5-methylbenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as:

The uniqueness of 3-Ethoxy-5-methylbenzofuran-2-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

3-ethoxy-5-methyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H12O4/c1-3-15-10-8-6-7(2)4-5-9(8)16-11(10)12(13)14/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

XDMGVDJYVOPASA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(OC2=C1C=C(C=C2)C)C(=O)O

Origin of Product

United States

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